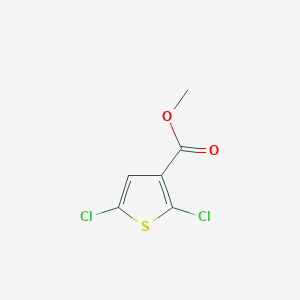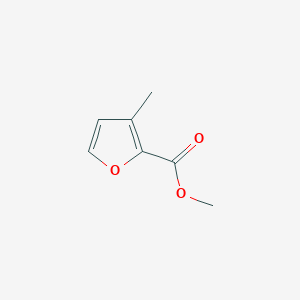
Methyl 3-methyl-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-furoate can be synthesized through the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide. The reaction is carried out in dry ether under a nitrogen atmosphere at -5°C. The mixture is stirred for 2 hours at this temperature and then allowed to come to room temperature overnight. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This method is efficient and yields a high purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methyl-2-furoic acid.
Reduction: It can be reduced to form 3-methyl-2-furanmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-furoic acid.
Reduction: 3-Methyl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-furoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 2-furoate: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-furoic acid: The carboxylic acid analog of Methyl 3-methyl-2-furoate.
3-Methyl-2-furanmethanol: The alcohol analog of this compound.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of a methyl group at the 3-position of the furan ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
6141-57-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-methylfuran-2-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |
InChI Key |
CGWWXLFGWHWBMY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)OC |
Canonical SMILES |
CC1=COC(=C1)C(=O)OC |
Key on ui other cas no. |
6141-57-7 |
Pictograms |
Irritant |
Synonyms |
3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |
Origin of Product |
United States |
Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []
Q2: Can you provide an example of a synthetic route using this compound as a starting material?
A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


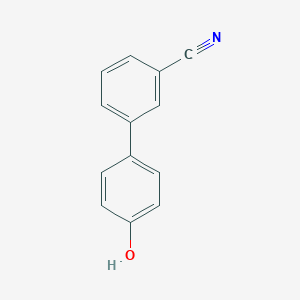
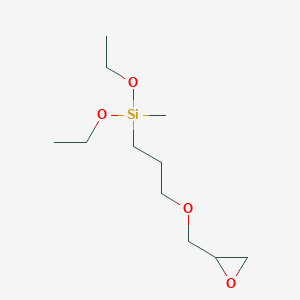
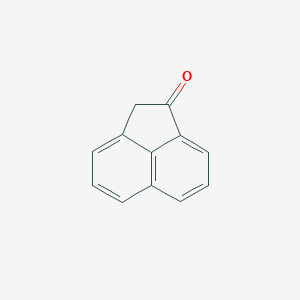
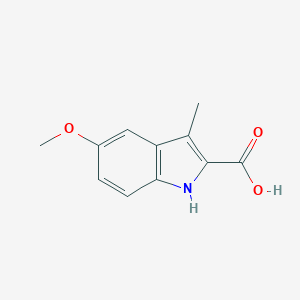
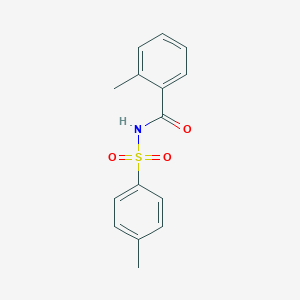
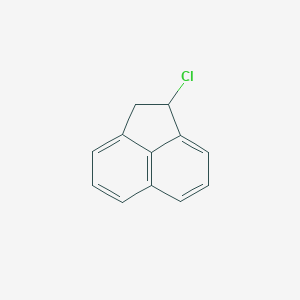
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
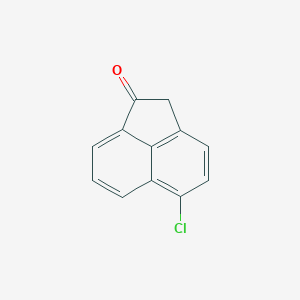
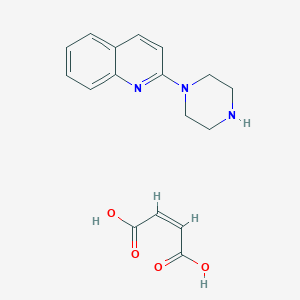
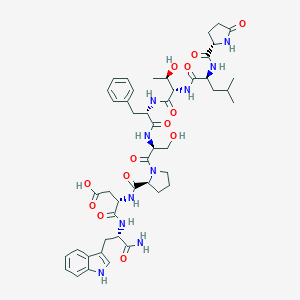
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
